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Compound of Interest

Compound Name: Upidosin

Cat. No.: B1683729

Original Research on Upidosin: A Technical Guide

Disclaimer: Extensive searches for original research papers on the discovery of a compound
named "Upidosin" did not yield any relevant results. It is possible that "Upidosin" is a fictional
name, a highly niche or developmental compound not yet in the public domain, or a misspelling
of another drug.

To demonstrate the requested in-depth technical guide format, this document will focus on
Upadacitinib, a well-documented Janus kinase (JAK) inhibitor. The following information on
Upadacitinib is based on publicly available research and clinical trial data.

In-Depth Technical Guide: The Discovery and
Characterization of Upadacitinib

Audience: Researchers, scientists, and drug development professionals.

Introduction

Upadacitinib, marketed under the brand name Rinvoq, is an oral, selective Janus kinase (JAK)
inhibitor.[1][2] It was discovered and developed by AbbVie for the treatment of several immune-
mediated inflammatory diseases.[3] Upadacitinib is approved for conditions including

rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease.
[1][2] The development of Upadacitinib was driven by the hypothesis that greater selectivity for
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the JAK1 isoform over other JAK family members would result in a more favorable benefit-risk
profile compared to less selective JAK inhibitors.

Mechanism of Action: Selective JAK1 Inhibition

Upadacitinib functions by inhibiting the family of intracellular enzymes known as Janus kinases
(JAKs). JAKs are critical components of the JAK-STAT signaling pathway, which transduces
signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to
the transcription of genes involved in inflammation and immune responses.

There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).
Upadacitinib is a selective inhibitor of JAK1. By binding to the ATP-binding site of JAK1, it
prevents the phosphorylation and activation of Signal Transducers and Activators of
Transcription (STATs). This blockade of STAT signaling downstream of cytokine receptors
modulates the inflammatory cascade.

The selectivity of Upadacitinib for JAK1 is a key feature. It is approximately 60 to 74-fold more
selective for JAK1 over JAK2 and over 100-fold more selective for JAK1 over JAK3 in cellular

assays. This selectivity is thought to minimize off-target effects associated with the inhibition of
other JAK isoforms, such as the effects on erythropoiesis mediated by JAK2.
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Figure 1: Simplified JAK1-STAT Signaling Pathway and the inhibitory action of Upadacitinib.

Pharmacokinetics

Upadacitinib is administered orally as an extended-release (ER) tablet. It is rapidly absorbed,
with dose-proportional pharmacokinetics. The majority of the drug is eliminated as the
unchanged parent compound.

Parameter Value Reference

Time to Max. Concentration ]
2-4 hours (ER formulation)
(Tmax)

Plasma Protein Binding ~52%

Terminal Elimination Half-life )
9-14 hours (ER formulation)

(t2)

Primarily via CYP3A4, with a
) minor contribution from

Metabolism )
CYP2D6. Over 60% is
eliminated unchanged.

) ~24% in urine and ~38% in
Excretion

feces as unchanged drug.

Clinical Efficacy: Ulcerative Colitis

Multiple Phase 3 clinical trials have demonstrated the efficacy of Upadacitinib in treating
moderately to severely active ulcerative colitis. The U-ACHIEVE and U-ACCOMPLISH
induction trials, and the U-ACHIEVE maintenance trial, showed significantly higher rates of
clinical remission with Upadacitinib compared to placebo.
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Clinical Placebo
. Treatment L L
Trial Phase = Remission Remission p-value Reference
rou
: Rate Rate
Upadacitinib
Induction (8 45 mg once
) 26% 5% <0.0001
weeks) daily (U-
ACHIEVE)
Upadacitinib
) 45 mg once
Induction (8 )
daily (U- 34% 4% <0.0001
weeks)
ACCOMPLIS
H)
] Upadacitinib
Maintenance
15 mg once 42% 12% <0.0001
(52 weeks) ]
daily
] Upadacitinib
Maintenance
30 mg once 52% 12% <0.0001
(52 weeks) ]
daily

Experimental Protocols

The discovery and characterization of Upadacitinib involved a series of preclinical and clinical
studies. Detailed proprietary protocols are not publicly available; however, the general
methodologies can be outlined.

5.1. In Vitro Kinase Assays for JAK Selectivity

The selectivity of Upadacitinib for different JAK isoforms was determined using in vitro kinase
assays.

o Objective: To quantify the inhibitory activity (IC50) of Upadacitinib against each JAK enzyme
(JAK1, JAK2, JAK3, TYK2).

e General Protocol:
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o Recombinant human JAK enzymes are incubated with a specific peptide substrate and
adenosine triphosphate (ATP).

o Upadacitinib is added at various concentrations to determine its effect on the
phosphorylation of the substrate by each JAK enzyme.

o The level of substrate phosphorylation is measured, often using methods like radioisotope
incorporation or fluorescence-based assays.

o The concentration of Upadacitinib that inhibits 50% of the enzyme's activity (IC50) is
calculated for each JAK isoform.

o Selectivity is determined by comparing the IC50 values for JAK1 to those for JAK2, JAK3,
and TYK2.
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Analyze Data:
Calculate IC50 Values
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Figure 2: General workflow for an in vitro kinase assay to determine ICg values.
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5.2. Cellular Assays

Cellular assays were used to confirm the JAK1 selectivity in a more physiologically relevant
context. These assays typically involve stimulating specific cell lines with cytokines that signal
through different JAK pathways and measuring the inhibition of STAT phosphorylation by
Upadacitinib.

5.3. Clinical Trial Design

The clinical efficacy and safety of Upadacitinib were evaluated in multicenter, randomized,
double-blind, placebo-controlled trials.

 Induction Phase: Patients were randomized to receive a higher dose of Upadacitinib (e.g., 45
mg once daily) or a placebo for a defined period (e.g., 8 weeks).

e Maintenance Phase: Patients who responded to the induction therapy were then re-
randomized to receive lower maintenance doses of Upadacitinib (e.g., 15 mg or 30 mg once
daily) or a placebo for a longer duration (e.g., 52 weeks).

o Endpoints: The primary endpoint was typically the proportion of patients achieving clinical
remission, often defined by a composite score such as the adapted Mayo score in ulcerative
colitis trials.

Safety Profile

The safety profile of Upadacitinib has been characterized in numerous clinical trials. Common
adverse events include nasopharyngitis, acne, and elevations in creatine phosphokinase. As
with other JAK inhibitors, there is an increased risk of serious infections, herpes zoster, and
thromboembolic events. In both induction and maintenance studies for ulcerative colitis,
serious adverse events were less frequent in the Upadacitinib groups compared to the placebo

group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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